molecular formula C14H26N2O2 B7506952 N-cyclohexyl-2-(4-hydroxypiperidin-1-yl)-N-methylacetamide

N-cyclohexyl-2-(4-hydroxypiperidin-1-yl)-N-methylacetamide

Cat. No. B7506952
M. Wt: 254.37 g/mol
InChI Key: NRLINVJWUNPSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(4-hydroxypiperidin-1-yl)-N-methylacetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has shown great potential in treating various neurological disorders such as epilepsy, addiction, and anxiety.

Mechanism of Action

N-cyclohexyl-2-(4-hydroxypiperidin-1-yl)-N-methylacetamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting GABA transaminase, N-cyclohexyl-2-(4-hydroxypiperidin-1-yl)-N-methylacetamide increases the levels of GABA in the brain, which can have a calming effect and reduce the occurrence of seizures.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(4-hydroxypiperidin-1-yl)-N-methylacetamide has been shown to increase the levels of GABA in the brain, which can have a range of biochemical and physiological effects. GABA is an inhibitory neurotransmitter that can reduce the activity of neurons in the brain. By increasing the levels of GABA, N-cyclohexyl-2-(4-hydroxypiperidin-1-yl)-N-methylacetamide can have a calming effect and reduce the occurrence of seizures.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-2-(4-hydroxypiperidin-1-yl)-N-methylacetamide in lab experiments is its high potency and selectivity for GABA transaminase. This makes it an ideal tool for studying the role of GABA in various neurological disorders. However, one limitation of using N-cyclohexyl-2-(4-hydroxypiperidin-1-yl)-N-methylacetamide is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-cyclohexyl-2-(4-hydroxypiperidin-1-yl)-N-methylacetamide. One area of interest is in developing more potent and selective inhibitors of GABA transaminase. Additionally, more research is needed to determine the long-term effects of N-cyclohexyl-2-(4-hydroxypiperidin-1-yl)-N-methylacetamide on brain function and behavior. Finally, there is potential for using N-cyclohexyl-2-(4-hydroxypiperidin-1-yl)-N-methylacetamide in combination with other drugs to treat a range of neurological disorders.

Synthesis Methods

The synthesis of N-cyclohexyl-2-(4-hydroxypiperidin-1-yl)-N-methylacetamide involves the reaction of N-cyclohexyl-N-methylacetamide with 4-hydroxypiperidine in the presence of a Lewis acid catalyst. The reaction yields N-cyclohexyl-2-(4-hydroxypiperidin-1-yl)-N-methylacetamide as a white crystalline solid with a melting point of 177-179°C. The purity of N-cyclohexyl-2-(4-hydroxypiperidin-1-yl)-N-methylacetamide can be increased by recrystallization from ethanol.

Scientific Research Applications

N-cyclohexyl-2-(4-hydroxypiperidin-1-yl)-N-methylacetamide has been extensively studied for its potential therapeutic effects on various neurological disorders. One of the most promising applications of N-cyclohexyl-2-(4-hydroxypiperidin-1-yl)-N-methylacetamide is in the treatment of epilepsy. Studies have shown that N-cyclohexyl-2-(4-hydroxypiperidin-1-yl)-N-methylacetamide can increase the levels of GABA in the brain, which can reduce the occurrence of seizures.
N-cyclohexyl-2-(4-hydroxypiperidin-1-yl)-N-methylacetamide has also been investigated for its potential in treating addiction. Studies have shown that N-cyclohexyl-2-(4-hydroxypiperidin-1-yl)-N-methylacetamide can reduce drug-seeking behavior in animals addicted to cocaine and alcohol. Additionally, N-cyclohexyl-2-(4-hydroxypiperidin-1-yl)-N-methylacetamide has been shown to reduce anxiety-like behavior in mice, suggesting that it may be useful in treating anxiety disorders.

properties

IUPAC Name

N-cyclohexyl-2-(4-hydroxypiperidin-1-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-15(12-5-3-2-4-6-12)14(18)11-16-9-7-13(17)8-10-16/h12-13,17H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLINVJWUNPSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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